molecular formula C17H24N2O4 B2632079 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea CAS No. 1396803-10-3

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea

Cat. No.: B2632079
CAS No.: 1396803-10-3
M. Wt: 320.389
InChI Key: XOUNDJHAEMQEJW-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a cyclohexylurea structure

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea has several applications in scientific research:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the bioactivity of similar compounds, it could be of interest in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.

Mechanism of Action

The mechanism by which 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • Diethyl (Benzo[d][1,3]Dioxol-5-Yl) derivatives

Uniqueness: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(21,12-7-8-14-15(9-12)23-11-22-14)10-18-16(20)19-13-5-3-2-4-6-13/h7-9,13,21H,2-6,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNDJHAEMQEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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